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Clinical Trial Demographics & Key Outcomes

Trial Phase Participant Demographics (Reported) Reported Efficacy & Safety Findings

| Phase 1 [1] [2] | Single Ascending Dose (n=55): 91% White, 5% multiracial, 4% American Indian or

Alaska Native. Multiple Ascending Dose (n=59): 80% White, 10% Black, 5% multiracial, 5% American

Indian or Alaska Native. | Efficacy: Reduced Lp(a) levels by up to 65%. Safety: No tolerability concerns or

clinically significant adverse effects; no changes in plasminogen activity. | | Phase 2 (KRAKEN) [3] [4] | All

Participants (n=233): 66% White, 27% Asian, 4% Black. (Median age 66; 33% female). | Efficacy:

Placebo-adjusted Lp(a) reduction of 47.6% (10 mg) to 85.8% (240 mg). Dose-dependent Apolipoprotein B

reduction. Safety: Well-tolerated; one transient liver enzyme elevation at the highest dose; no changes in

plasminogen or hs-CRP. |

Mechanism of Action and Experimental Protocol

Muvalaplin is a first-in-class, oral small-molecule inhibitor. Its unique mechanism and the design of key

trials are detailed below.

Mechanism of Action Muvalaplin works by selectively inhibiting the formation of Lipoprotein(a) in the

liver. It specifically blocks the initial non-covalent interaction between apolipoprotein(a) (apo(a)) and

Smolecule
Reliability Assessment & Statistical Comparison

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 1 / 4 Tech Support

https://www.smolecule.com/products/s12873764?utm_src=pdf-body
https://www.smolecule.com/products/s12873764?utm_src=pdf-interest
https://pubmed.ncbi.nlm.nih.gov/37638695/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10463176/
https://pubmed.ncbi.nlm.nih.gov/39556768/
https://www.pharmacytimes.com/view/kraken-trial-highlights-muvalaplin-s-efficacy-safety-in-reducing-lipoprotein-a-
https://www.smolecule.com/products/s12873764?utm_src=pdf-body
https://www.smolecule.com/products/s12873764?utm_src=pdf-body
https://www.smolecule.com/products/s12873764?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


apolipoprotein B-100 (apo B100), preventing the formation of a mature Lp(a) particle. It is designed to avoid

interfering with the structurally similar protein, plasminogen, which is crucial for fibrinolytic activity [1] [2].

The following diagram illustrates muvalaplin's unique mechanism of action for your research and

development reference:
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Key Experimental Protocol: Phase 2 KRAKEN Trial The Phase 2 trial was a randomized, double-blind,

placebo-controlled study conducted across 43 sites globally [3].

Population: Enrolled 233 adults with elevated Lp(a) (≥175 nmol/L) and high cardiovascular risk

(established atherosclerotic cardiovascular disease, diabetes, or familial hypercholesterolemia) [3] [4].
Intervention: Participants were randomized to receive oral muvalaplin (10 mg, 60 mg, or 240 mg) or

a placebo once daily for 12 weeks [3].
Primary Endpoint: Placebo-adjusted percentage change from baseline in Lp(a) molar concentration

at week 12, measured using both an intact Lp(a) assay and a traditional apolipoprotein(a)-based
assay [3] [5].
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Key Secondary Endpoints: Percentage change in apolipoprotein B and high-sensitivity C-reactive

protein (hs-CRP) [3] [4].
Safety Monitoring: Included adverse events, clinical laboratory evaluations (including liver enzymes

like ALT), vital signs, and ECGs [3].

Insights for Researchers and Developers

Assay Selection is Critical: The phase 2 trial highlighted a key methodological point. The traditional

apo(a) assay, which measures total circulating apo(a), underestimated muvalaplin's efficacy
(showing ~69% reduction at 240 mg). In contrast, an intact Lp(a) assay, which detects only the fully

formed particle, showed a greater reduction (~86%). This suggests that muvalaplin-bound apo(a) is
detected by some commercial assays, and a novel insensitive immunoassay may be needed for

accurate measurement during treatment [5] [6].
Competitive Landscape: Muvalaplin is the first oral Lp(a)-lowering agent in development. It is

positioned against injectable nucleic acid-based therapies (e.g., pelacarsen/ASO,
olpasiran/lepodisiran/zerlasiran/siRNA) which show even more profound Lp(a) reduction (≥90%) with

less frequent dosing [6].
Clinical Outlook: The promising phase 2 results support moving into large-scale cardiovascular

outcome trials. These longer studies will be necessary to confirm the safety profile and establish if the
significant Lp(a) reduction translates into a reduced risk of major adverse cardiovascular events [3]

[5].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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